N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE
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Overview
Description
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step often includes the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry might be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole and furan rings can be reduced under specific conditions to form saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the thiazole ring can produce a dihydrothiazole derivative.
Scientific Research Applications
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It might be utilized in the production of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE
- **N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROPANAMIDE
- **N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-HYDROXYPHENYL)FURAN-2-YL]PROPANAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-3-7-19(8-4-17)23-13-11-21(30-23)12-14-24(28)27-25-26-16-22(31-25)15-18-5-9-20(29-2)10-6-18/h3-11,13,16H,12,14-15H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIOYJDXERYHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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